(R)-octahydropyrazino[2,1-c][1,4]oxazine
Overview
Description
®-octahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Oxazine derivatives have been extensively studied in the field of molecular electronics, particularly as molecular switches .
Mode of Action
The compound’s mode of action involves the de/rehydrogenation of 1,4-oxazine linkers. This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change in the conducting state is attributed to the modified energy gap of the central molecule and the charge rearrangement at the molecule-electrode interfaces .
Biochemical Pathways
The compound’s ability to switch between conducting states suggests it may influence electron transport pathways .
Result of Action
The primary result of the compound’s action is the switching of single-molecule junctions between low-conducting and high-conducting states . This change is due to the de/rehydrogenation of 1,4-oxazine linkers, which modifies the energy gap of the central molecule and rearranges the charge at the molecule-electrode interfaces .
Action Environment
The compound’s use in molecular electronics suggests that factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-octahydropyrazino[2,1-c][1,4]oxazine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a suitable catalyst . Another approach involves the cyclization of α-aminoalkylnaphthols or phenols under visible light-promoted conditions, which is a green chemistry method that avoids the use of harsh chemicals and catalysts .
Industrial Production Methods
Industrial production of ®-octahydropyrazino[2,1-c][1,4]oxazine may involve large-scale multicomponent reactions using automated reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
®-octahydropyrazino[2,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .
Scientific Research Applications
®-octahydropyrazino[2,1-c][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler oxazine derivative with similar structural features but different reactivity and applications.
Spiropyrido[2,1-b][1,3]oxazine: A related compound with a spirocyclic structure, known for its rapid epimerization and unique chemical properties.
Benzoxazine: A benzene-fused oxazine with applications in polymer chemistry and materials science.
Uniqueness
®-octahydropyrazino[2,1-c][1,4]oxazine is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@H]2CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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